4-Methylbenzene-1-selenenyl chloride

Description

While direct data for this compound is absent in the provided evidence, its structure can be inferred as analogous to sulfenyl chlorides (e.g., 4-chlorobenzenesulfenyl chloride, CAS 933-01-7 ), where selenium replaces sulfur. Organoselenium compounds are critical in synthetic chemistry for their role in electrophilic substitutions and redox reactions, though their stability and reactivity differ significantly from sulfur analogs due to selenium’s larger atomic radius and lower electronegativity.

Properties

CAS No. |

52178-47-9 |

|---|---|

Molecular Formula |

C7H7ClSe |

Molecular Weight |

205.55 g/mol |

IUPAC Name |

(4-methylphenyl) selenohypochlorite |

InChI |

InChI=1S/C7H7ClSe/c1-6-2-4-7(9-8)5-3-6/h2-5H,1H3 |

InChI Key |

DAOVYJNOIRUEFE-UHFFFAOYSA-N |

Canonical SMILES |

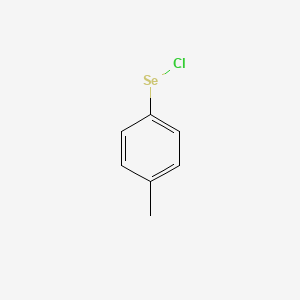

CC1=CC=C(C=C1)[Se]Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzene-1-selenenyl chloride typically involves the reaction of 4-methylbenzeneselenol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The general reaction scheme is as follows:

4-Methylbenzeneselenol+Thionyl chloride→4-Methylbenzene-1-selenenyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzene-1-selenenyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.

Oxidation Reactions: The selenium atom can be oxidized to form selenoxides or selenones.

Reduction Reactions: The compound can be reduced to form 4-methylbenzeneselenol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

Substitution: Formation of selenenyl ethers, selenenyl amides, or selenenyl thiols.

Oxidation: Formation of selenoxides or selenones.

Reduction: Formation of 4-methylbenzeneselenol.

Scientific Research Applications

4-Methylbenzene-1-selenenyl chloride has several applications in scientific research:

Organic Synthesis: Used as a reagent for introducing selenium into organic molecules, facilitating the synthesis of selenenylated compounds.

Medicinal Chemistry: Investigated for its potential biological activities, including antioxidant and anticancer properties.

Materials Science: Utilized in the preparation of selenium-containing polymers and materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 4-Methylbenzene-1-selenenyl chloride involves the reactivity of the selenium atom. Selenium can participate in various chemical transformations due to its ability to form stable bonds with carbon, hydrogen, and other heteroatoms. The compound can act as an electrophile in substitution reactions, where the selenium atom facilitates the formation of new bonds with nucleophiles. Additionally, the redox properties of selenium allow it to undergo oxidation and reduction reactions, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

4-Chlorobenzenesulfenyl Chloride (CAS 933-01-7)

2-Methylbenzoyl Chloride (CAS 933-88-0)

4-Methoxyphenacyl Chloride (CAS 2196-99-8)

4-Vinylbenzyl Chloride (CAS 1592-20-7)

- Structure : Styrenic derivative with chloromethyl group.

- Applications : Polymer precursor; undergoes radical polymerization .

Comparative Data Table

*Estimated properties based on selenium analogs.

Reactivity and Stability Insights

- Selenium vs. Sulfur : Selenenyl chlorides are less stable than sulfenyl analogs due to weaker Se–Cl bonds and greater susceptibility to hydrolysis. For example, 4-chlorobenzenesulfenyl chloride decomposes during distillation , and selenenyl derivatives are expected to exhibit similar or greater instability.

- Electrophilicity : The selenium center in this compound is more electrophilic than sulfur in sulfenyl chlorides, enabling unique reactivity in selenylation reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.